1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a 4-methylphenyl group attached to the pyrazole ring and an aldehyde functional group at the 4-position of the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Biochemical Analysis
Biochemical Properties
1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which exhibit antileishmanial and antimalarial activities . The nature of these interactions often involves the formation of hydrazones, which can inhibit specific enzymes or disrupt cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antiparasitic activities, which can lead to changes in cellular metabolism and gene expression . Additionally, the compound’s interaction with cellular components can result in oxidative stress, impacting cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrazones with aldehyde groups, leading to enzyme inhibition or activation . These interactions can alter gene expression and disrupt normal cellular processes. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may vary depending on environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiparasitic activity. At higher doses, it can cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 1-(4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then subjected to oxidation using reagents such as potassium permanganate or chromium trioxide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: 1-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Methylphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various biological receptors, modulating their function and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-Methylphenyl)-1H-imidazole-4-carbaldehyde
Uniqueness
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the molecule.
Properties
IUPAC Name |
1-(4-methylphenyl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-2-4-11(5-3-9)13-7-10(8-14)6-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWZUGUMUQRWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356163 | |
Record name | 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337957-59-2 | |
Record name | 1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde utilized in materials science?
A1: 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde acts as a key component in synthesizing heteroleptic iridium (Ir) complexes for potential use in OLEDs [, ]. Specifically, it serves as an ancillary ligand, denoted as L2 in the research, within the iridium complex Ir(ppy)2L2 []. This complex, along with others synthesized using similar ligands, are investigated for their luminescent properties, which are crucial for OLED applications.
Q2: What are the key photophysical properties of the iridium complex containing 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde, and how do they compare to other similar complexes?
A2: While the research does not delve into specific photophysical data for the individual complex containing 1-(P-tolyl)-1H-pyrazole-4-carbaldehyde (Ir(ppy)2L2), it highlights that a related complex, Ir(ppy)2L1, exhibits the highest photoluminescence quantum yield (ΦPL = 89%) among the series synthesized []. This high quantum yield, alongside a short exciton lifetime of 0.34 μs, makes Ir(ppy)2L1 a promising candidate for efficient OLEDs. Further research comparing the photophysical properties of Ir(ppy)2L2 to Ir(ppy)2L1 and other analogs would provide valuable insights into the structure-property relationships governing their luminescence.
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